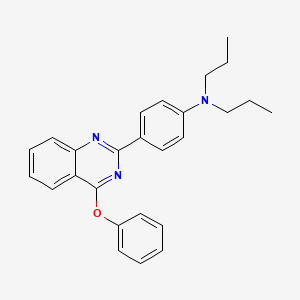

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline

Description

Properties

CAS No. |

114246-51-4 |

|---|---|

Molecular Formula |

C26H27N3O |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

4-(4-phenoxyquinazolin-2-yl)-N,N-dipropylaniline |

InChI |

InChI=1S/C26H27N3O/c1-3-18-29(19-4-2)21-16-14-20(15-17-21)25-27-24-13-9-8-12-23(24)26(28-25)30-22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3 |

InChI Key |

PYVODWICWWXUSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:

Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline core.

Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.

Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between different phases, improving reaction efficiency.

Chemical Reactions Analysis

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Its anti-cancer and anti-inflammatory properties have been explored for therapeutic applications.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in therapeutic effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Nitralin (4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline)

- Structure: Nitralin shares the N,N-dipropylaniline backbone but replaces the quinazolinyl-phenoxy group with methylsulfonyl and nitro substituents at positions 4, 2, and 6 .

- Applications : Nitralin is a pre-emergent herbicide used in crops like cotton and cucumbers. Its dinitro and methylsulfonyl groups confer soil persistence and herbicidal activity by inhibiting root development .

- Physicochemical Properties: Molecular Weight: Nitralin (C₁₅H₂₁N₃O₄S) has a lower molecular weight (~355.4 g/mol) compared to the quinazoline derivative, which likely exceeds 400 g/mol due to the bulky phenoxyquinazolinyl group. Solubility: Nitralin’s nitro groups enhance polarity, but its solubility in water remains low (~0.1 mg/L), typical of dinitroaniline herbicides. The quinazoline derivative may exhibit even lower solubility due to increased hydrophobicity .

- The quinazoline analog’s environmental behavior is unstudied but may differ due to structural complexity .

2-Chloro-4-nitro-N,N-dipropylaniline

- Structure: This analog substitutes the quinazoline-phenoxy group with chloro and nitro groups at positions 2 and 4 .

- Thermodynamic Data :

- Synthetic Utility : Chloro-nitro dipropylanilines are intermediates in agrochemical synthesis, whereas the quinazoline derivative’s applications may lean toward pharmaceuticals .

N,N-Dipropylaniline (DNPA)

- Structure : The parent compound lacks substituents on the aromatic ring, making it a simpler analog .

- Role in Catalysis : DNPA acts as a tertiary amine ligand in Ziegler-Natta catalysts for polymer synthesis, enhancing molecular weight distribution in UHMW polyethylene .

- Byproduct in Quinoline Synthesis: DNPA forms during the reaction of aniline and propanol over zeolite catalysts, alongside N-propylaniline and quinolines .

4-Isocyano-2-nitro-N,N-dipropylaniline

- Structure: Features an isocyano group at position 4 and nitro at position 2 .

Key Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Applications | Notable Properties |

|---|---|---|---|---|

| 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline | C₂₄H₂₆N₃O | 4-phenoxyquinazolin-2-yl | Potential pharmaceuticals | High molecular weight, low solubility |

| Nitralin | C₁₅H₂₁N₃O₄S | 4-methylsulfonyl, 2,6-dinitro | Herbicide | Soil persistence, herbicidal activity |

| 2-Chloro-4-nitro-N,N-dipropylaniline | C₁₂H₁₆ClN₂O₂ | 2-chloro, 4-nitro | Agrochemical intermediate | Boiling point 414.5 K (0.09 kPa) |

| N,N-Dipropylaniline (DNPA) | C₁₂H₁₉N | None | Catalyst ligand, byproduct | Low polarity, liquid at room temp |

Research Findings and Insights

- Synthetic Challenges : The quinazoline derivative’s synthesis likely requires precise control to couple the heterocyclic core with dipropylaniline, avoiding side reactions common in aromatic aminations .

- Biological Potential: While nitralin and analogs are herbicides, the phenoxyquinazolinyl group suggests kinase inhibition or anticancer activity, aligning with known quinazoline pharmacology (e.g., gefitinib) .

- Polymerization Role : N,N-dipropylaniline derivatives act as photoinitiators in polymerization, with efficiency dependent on molar ratios (optimal at 1:4 with para-nitroaniline) .

Biological Activity

Overview of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline

Chemical Structure and Properties

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, which are crucial in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Quinazoline-based compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanisms often involve:

- Disruption of Bacterial Cell Walls : Certain derivatives can interfere with bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Biofilm Formation : Some studies suggest that these compounds may inhibit biofilm formation, which is critical in chronic infections.

Case Studies

-

Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including those structurally related to 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline. The findings indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.

-

Antimicrobial Activity Assessment :

- In another study published in Antimicrobial Agents and Chemotherapy, researchers tested several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against resistant strains, highlighting their potential as new antimicrobial agents.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Kinase inhibition, apoptosis induction | Journal of Medicinal Chemistry |

| Antimicrobial | Disruption of cell wall synthesis | Antimicrobial Agents and Chemotherapy |

| Anti-inflammatory | Inhibition of inflammatory cytokines | Clinical Immunology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.